molecular formula C4H5NS B1604631 5-Methylisothiazole CAS No. 693-97-0

5-Methylisothiazole

Cat. No. B1604631
CAS RN: 693-97-0
M. Wt: 99.16 g/mol
InChI Key: LBBKWEDRPDGXPM-UHFFFAOYSA-N
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Description

5-Methylisothiazole is a heterocyclic compound with the molecular formula C4H5NS . It is a significant topic of heterocyclic compounds as it is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .


Synthesis Analysis

The synthesis of 5-Methylisothiazole can be achieved through various methods. One such method involves the reaction of thioacetamide and methyl iodide in the presence of a base. Another method involves the photochemical isomerization reactions .


Molecular Structure Analysis

The molecular structure of 5-Methylisothiazole consists of a five-membered ring structure containing one nitrogen atom, one sulfur atom, and three carbon atoms . The IUPAC Standard InChI is InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 and the IUPAC Standard InChIKey is LBBKWEDRPDGXPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The mechanisms for photochemical isomerization reactions of 5-Methylisothiazole have been studied theoretically . Three mechanisms, the internal cyclization–isomerization route (path A), the ring contraction–ring expansion route (path B), and the direct route (path C), are used to determine the actual photochemical reaction mechanism .


Physical And Chemical Properties Analysis

5-Methylisothiazole has a molecular weight of 99.154 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

5-Methylisothiazole and related compounds have been investigated for their potential as corrosion inhibitors. A study by Hassan, Abdelghani, and Amin (2007) explored the use of triazole derivatives, including compounds structurally related to 5-methylisothiazole, as inhibitors for mild steel corrosion in hydrochloric acid solution. The research demonstrated the effectiveness of these compounds in reducing corrosion, highlighting their potential application in protecting metal surfaces in acidic environments (Hassan, Abdelghani, & Amin, 2007).

Synthesis and Chemical Properties

Significant research has been conducted on the synthesis and chemical properties of isothiazoles, including 5-methylisothiazole derivatives. For instance, studies by Stocks, Waite, and Wooldridge (1971) and Anderson (1964) explored the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles, as well as the nuclear magnetic resonance spectral analyses of isothiazole and its methyl homologs. These studies contribute to understanding the chemical behavior and potential applications of 5-methylisothiazole in various fields, such as organic synthesis and analytical chemistry (Stocks, Waite, & Wooldridge, 1971); (Anderson, 1964).

Anticancer Research

Recent studies have indicated the potential of 5-methylisothiazole derivatives in anticancer research. Jęśkowiak et al. (2019) synthesized new isothiazole derivatives, including 5-hydrazino-3-methylisothiazole-4-carboxylic acid, showing promising antiproliferative activity against various cancer cell lines. These findings open up possibilities for developing novel anticancer agents based on 5-methylisothiazole chemistry (Jęśkowiak et al., 2019).

Neuroprotective Applications

Research has also explored the use of compounds related to 5-methylisothiazole in neuroprotection. For instance, a study on the medical use of 5-(2-chloroethyl)-4-methylthiazole, a compound structurally similar to 5-methylisothiazole, investigated its application in the prevention and/or treatment of spinal cord injury, highlighting the potential therapeutic benefits of such compounds in neurology (Davis, 1954).

Safety And Hazards

5-Methylisothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

5-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBKWEDRPDGXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219361
Record name Isothiazole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisothiazole

CAS RN

693-97-0
Record name Isothiazole, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AIP Sinha, JL Jain - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
… .and 5-methylisothiazole also show magnetic moment cot- … of 4-methylisothiazole and 5-methylisothiazole series there is … 4-methylisothiazole and 5-methylisothiazole suggests that the 3-…
Number of citations: 2 www.sciencedirect.com
JA White, RC Anderson - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
… from the rate data for 5-methylisothiazole are Eact = 13.4 f 1.3 … I he lower Eact for 5-methylisothiazole is explicable in terms … to solvated reactant for 5-methylisothiazole compared to …
Number of citations: 13 onlinelibrary.wiley.com
MD Su - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
… 10 Energy profiles for the photoisomerization modes of 5-methylisothiazole (Rea-3). The abbreviations FC and CI stand for Franck–Condon and conical intersection, respectively. The …
Number of citations: 10 pubs.rsc.org
RC Anderson - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… In 5-methylisothiazole, the coupling constant for the hydrogen atom at position 3 and those on the methyl group is larger than for hydrogens attached directly to the isothiazole nucleus …
Number of citations: 8 onlinelibrary.wiley.com
AIP Sinha, JL Jain, BK Sinha - Synthesis in Inorganic and Metal …, 1984 - Taylor & Francis
… 4 solution of 5-methylisothiazole (0.396 gin or 4 molcs in 10 ml) in methanol was added to it, refluxed for 10 to 15 minutes and allowed to stand Gvernicht in a stoppered bottle. …
Number of citations: 2 www.tandfonline.com
T NAITO, S NAKAGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… m-chlorophenyl-5-methylisothiazole (XIV) or 3-m-bromophenyl-5-methylisothiazole-4-carboxylic … Hydrolysis of the diazotized solution yielded 3–m-hydroxyphenyl-5-methylisothiazole-4-…
Number of citations: 6 www.jstage.jst.go.jp
T NAITO, S NAKAGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… vibration and, therefore, are difficult to distinguish from those of 3—aryl~5—-methylisothiazole. In B—arylisothiazoles carrying no substitutent in the 5—position of isothiazole ring, …
Number of citations: 21 www.jstage.jst.go.jp
AK Garg, A Madhavan, WU Malik - Journal of Inorganic and Nuclear …, 1981 - Elsevier
… chloro complexes of 5-methylisothiazole respectively and the … of 4-methylisothiazole and 5-methylisothiazole, which rather … in the case of 5-methylisothiazole complexes also indirectly …
Number of citations: 1 www.sciencedirect.com
S Nakagawa, J Okumura, F Sakai, H Hoshi, T Naito - Tetrahedron Letters, 1970 - Elsevier
Acrylonitrile and crotononitrile gave 3, 4, 5-trichloroisothiazole (a) and 3, L-dichloro-5-methylisothiazole (2), respectively, whereas cinnamonitrile (4) gave 3-chlorobenzc (b] thiophene-2-…
Number of citations: 40 www.sciencedirect.com
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
… Evaporation of the dried (MgSO,) extracts afforded 5-methylisothiazole (4.0 g., 40%), bp 44-46"/18 mm. (Found: C, 48.0; H, 5.2; N, 13.9. C,H,NS requires C, 48.4; H, 5.1; N, 14.1y0). …
Number of citations: 46 pubs.rsc.org

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